molecular formula C13H17N3O2 B2807459 6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034308-86-4

6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B2807459
CAS No.: 2034308-86-4
M. Wt: 247.298
InChI Key: PRYOTBBSELUWBG-UHFFFAOYSA-N
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Description

6-(6-Methylpyrimidin-4-yl)-6-azaspiro[34]octane-8-carboxylic acid is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the pyrimidine moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine moiety can engage in hydrogen bonding and π-π interactions, while the spirocyclic structure provides rigidity and spatial orientation, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.

    2,6-Diazaspiro[3.4]octane: Explored for its antitubercular properties.

Uniqueness

6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid is unique due to its combination of a spirocyclic core and a pyrimidine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

6-(6-methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-9-5-11(15-8-14-9)16-6-10(12(17)18)13(7-16)3-2-4-13/h5,8,10H,2-4,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYOTBBSELUWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC(C3(C2)CCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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